![molecular formula C7H8F2N2 B1440947 N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine CAS No. 1287217-70-2](/img/structure/B1440947.png)

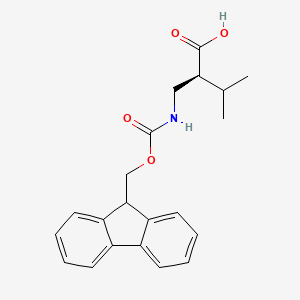

N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine

Overview

Description

N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine, also known as N-methyl-N-(2,6-difluorophenyl)methylamine, is an important chemical compound that has been widely used in research and development. It has been used in the synthesis of various compounds, in drug development, and in the study of biochemical and physiological effects.

Scientific Research Applications

Anticancer Agent Development

Compounds with the N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine scaffold have been explored for their potential in anticancer therapy. Derivatives of this compound have shown cytotoxic activity against human cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The modifications on the pyridine ring, particularly with fluorine atoms, contribute to the selectivity and potency of these compounds as cancer inhibitors .

Fluorinated Pyridines in Medicinal Chemistry

The presence of fluorine atoms in pharmaceuticals can significantly alter their biological activity. Fluorinated pyridines, such as those derived from N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine, are less reactive and have reduced basicity compared to their non-fluorinated counterparts. This makes them valuable in the design of drugs with improved pharmacokinetic properties .

Polymer Synthesis

In the field of materials science, 2,6-Difluoropyridine, a related compound, has been used in the synthesis of poly(pyridine ether)s. These polymers have potential applications in various industries, including electronics and coatings. The introduction of the difluoropyridine unit into polymers can enhance their thermal stability and chemical resistance .

Radiobiology and Imaging

Fluorinated pyridines are also of interest in radiobiology. Synthesis methods for 18F-substituted pyridines, which can be derived from compounds like N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine, are crucial for developing imaging agents used in positron emission tomography (PET) scans. These agents help in the diagnosis and monitoring of diseases .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures of agricultural products can improve their physical, biological, and environmental properties. Compounds derived from N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine could be used to develop new pesticides or herbicides with enhanced efficacy and reduced environmental impact .

Heterocyclic Chemistry Research

N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine serves as a building block in heterocyclic chemistry. It can be used to synthesize various heterocyclic compounds, which are essential in the discovery of new medicinal agents. The fluorinated pyridine moiety is particularly interesting due to its potential to improve the biological activity of these molecules .

properties

IUPAC Name |

1-(2,6-difluoropyridin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-10-4-5-2-3-6(8)11-7(5)9/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIGXCYJUFMTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(N=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

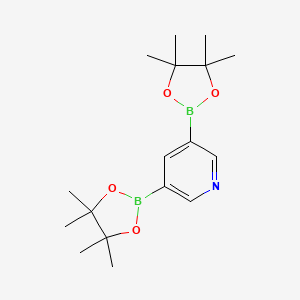

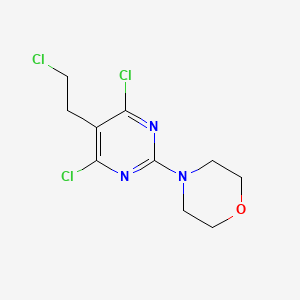

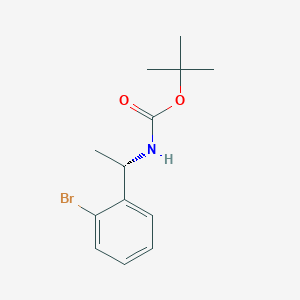

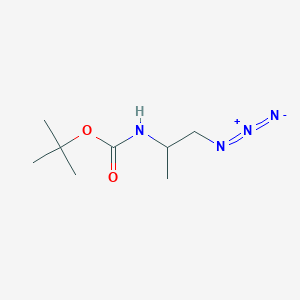

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)

![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)